molecular formula C8H7ClO3 B8654612 4-Chlorotetrahydrophthalic anhydride

4-Chlorotetrahydrophthalic anhydride

Cat. No. B8654612
M. Wt: 186.59 g/mol
InChI Key: PGGASBAOLMMPHM-UHFFFAOYSA-N
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Patent
US06528663B1

Procedure details

156.9 g (1.6 mole) of maleic anhydride and 250 ml toluene were added to a flask. 25 ml of toluene was removed by distillation to dry the solution. 150 g (1.69 mole) of chloroprene dissolved in 250 ml of xylene was slowly added to the flask. The entire addition took 30 minutes. The resulting solution was then heated at 55° C. for three hours. The solution was then distilled to remove solvents. The remaining material was distilled at 160-165° C. (1 to 2 mm pressure) to afford 4-chlorotetrahydrophthalic anhydride in 85% yield (253 grams).
Quantity
156.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.C1(C)C=CC=CC=1.[CH2:15]=[CH:16][C:17]([Cl:19])=[CH2:18]>C1(C)C(C)=CC=CC=1>[Cl:19][CH:17]1[CH:16]=[CH:15][CH:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]2[CH2:18]1)=[O:7]

Inputs

Step One
Name
Quantity
156.9 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C=CC(=C)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
25 ml of toluene was removed by distillation
CUSTOM
Type
CUSTOM
Details
to dry the solution
ADDITION
Type
ADDITION
Details
was slowly added to the flask
ADDITION
Type
ADDITION
Details
The entire addition
DISTILLATION
Type
DISTILLATION
Details
The solution was then distilled
CUSTOM
Type
CUSTOM
Details
to remove solvents
DISTILLATION
Type
DISTILLATION
Details
The remaining material was distilled at 160-165° C. (1 to 2 mm pressure)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1CC2C(C(=O)OC2=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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